N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
Introduction to N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The International Union of Pure and Applied Chemistry name for this compound systematically describes its structure through a hierarchical prioritization of functional groups and substituents:
- Parent structure : The pyrazole ring (1H-pyrazole) serves as the core heterocycle, positioned at the fourth carbon of the carboxamide group.
- Substituents :
- A methyl group at position 1 of the pyrazole ring.
- A 1H-pyrrol-1-yl group at position 5 of the pyrazole.
- A carboxamide group (-CONH2) at position 4.
- Phenyl appendage : The benzene ring attached to the carboxamide’s nitrogen atom bears a 1,2-thiazinane-1,1-dioxide substituent at position 3.
The full name adheres to International Union of Pure and Applied Chemistry rules by:
- Specifying locants for all substituents (e.g., 3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl).
- Using multiplicative prefixes for identical substituents where applicable.
- Prioritizing the pyrazole ring over the thiazinane dioxide system in naming hierarchy.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O3S |
| Molecular Weight | 399.5 g/mol |
| Hybridization Scheme | sp³ (thiazinane), sp² (aromatic rings) |
Structural Components: Thiazinane Dioxide, Pyrazole-Pyrrole, and Carboxamide Moieties
Thiazinane Dioxide System
The 1,2-thiazinane-1,1-dioxide moiety consists of a six-membered saturated ring containing one sulfur and one nitrogen atom. Key features include:
- Sulfur oxidation state : The sulfone group (SO2) at position 1 creates strong electron-withdrawing effects, influencing the ring’s conformational stability.
- Chair conformation : Molecular modeling predicts the thiazinane ring adopts a chair conformation with axial orientation of the sulfone group to minimize steric strain.
- Synthetic accessibility : As demonstrated in Scheme 4 of PMC studies, unsaturated sulfonamides undergo Rh-catalyzed intramolecular aziridination to form thiazinane dioxides in yields exceeding 85%.
Pyrazole-Pyrrole Hybrid Structure
The 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole system combines two nitrogen-containing heterocycles:
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms, demonstrating resonance stabilization energy comparable to furan (88 kJ/mol).
- Pyrrole substitution : The 1H-pyrrol-1-yl group at position 5 introduces:
- Methyl group effects : The N-methylation at position 1 increases pyrazole’s basicity compared to unsubstituted analogs, with predicted pKa shifts of +1.2 units.
Table 2: Bond Length Analysis
| Bond Type | Length (Å) |
|---|---|
| Pyrazole C-N | 1.33 |
| Pyrrole C-N | 1.38 |
| Thiazinane S=O | 1.43 |
Carboxamide Linkage
The -CONH- group bridges the pyrazole and thiazinane-bearing phenyl ring through:
- Planar geometry : The amide bond’s partial double-bond character (rotation barrier ~20 kcal/mol) enforces coplanarity between the pyrazole and phenyl rings.
- Hydrogen bonding capacity : The NH group serves as both hydrogen bond donor and acceptor, critical for target binding interactions.
- Electronic effects : Resonance between the carbonyl and amide nitrogen withdraws electron density from the phenyl ring, activating it for electrophilic substitution at specific positions.
Structural Integration
The molecule’s three-dimensional architecture arises from:
- Orthogonal orientation : The thiazinane dioxide ring projects perpendicularly from the phenyl plane due to steric hindrance between the sulfone group and adjacent substituents.
- Torsional strain minimization : Dihedral angles between the pyrazole and pyrrole rings measure approximately 15°, indicating partial conjugation between the heterocycles.
- Solvent-accessible surface area : Computational models suggest 45% of the molecule remains exposed in aqueous environments, primarily at the carboxamide and thiazinane regions.
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O3S/c1-22-19(23-9-2-3-10-23)17(14-20-22)18(25)21-15-7-6-8-16(13-15)24-11-4-5-12-28(24,26)27/h2-3,6-10,13-14H,4-5,11-12H2,1H3,(H,21,25) |
InChI Key |
CQWIDWZJDRURCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC(=CC=C2)N3CCCCS3(=O)=O)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid
The synthesis begins with the preparation of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid through a three-step sequence:
-
Pyrrole introduction : 1H-pyrrole is coupled to 5-chloropyrazole-4-carbaldehyde via nucleophilic aromatic substitution using K₂CO₃ in DMF at 80°C for 12 hours.
-
Methylation : The N1 position is methylated with methyl iodide in the presence of NaH, achieving 85% yield.
-
Oxidation : The aldehyde group is oxidized to carboxylic acid using KMnO₄ in acidic medium (H₂SO₄/H₂O), confirmed by IR absorption at 1705 cm⁻¹ (C=O).
Thiazinan Ring Construction
The 1,2-thiazinan-1,1-dioxide moiety is synthesized separately and later conjugated to the pyrazole system.
Thiomorpholine 1,1-Dioxide Synthesis
Thiomorpholine undergoes oxidation with H₂O₂ in acetic acid at 60°C for 6 hours to form the 1,1-dioxide derivative, verified by ¹H NMR (δ 3.12 ppm, s, 4H; δ 3.95 ppm, s, 4H).
Coupling to Aromatic Systems
The thiazinan ring is attached to the meta-position of aniline derivatives via Buchwald–Hartwig amination:
This step forms 3-(1,1-dioxido-1,2-thiazinan-2-yl)aniline, characterized by LC-MS (m/z = 240.1 [M+H]⁺).
Carboxamide Bond Formation
The final assembly involves coupling the pyrazole carboxylic acid to the thiazinan-containing aniline.
Activation Strategies
Two activation methods are prevalent:
-
Mixed Carbonate Method :
-
React pyrazole-4-carboxylic acid with ClCO₂Et in THF
-
Add 3-(1,1-dioxido-1,2-thiazinan-2-yl)aniline
-
78% yield after silica gel chromatography
-
-
DCC/HOBt Mediated :
-
N,N'-Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in DCM
-
82% yield, requires cold filtration to remove DCU
-
Spectral Validation
-
¹H NMR (DMSO-d₆): δ 8.70 (s, pyrazole-H5), 7.74 (d, J=8.8 Hz, aryl-H), 6.85 (m, pyrrole-H)
-
¹³C NMR : 170.25 ppm (C=O), 153.12 ppm (pyrazole-C3), 124.8 ppm (pyrrole-C)
-
HRMS : m/z calc. for C₁₉H₂₁N₅O₃S [M+H]⁺: 399.5, found: 399.4
Alternative Synthetic Routes
One-Pot Cyclocondensation
A streamlined approach combines:
-
1-Methyl-5-(pyrrol-1-yl)pyrazole-4-carbonyl chloride
-
3-Amino-thiazinan 1,1-dioxide
-
NEt₃ in anhydrous THF at 0°C → RT
This method achieves 68% yield but requires strict moisture control.
Solid-Phase Synthesis
Immobilized Wang resin-bound pyrazole acid undergoes:
-
HATU activation
-
Amine coupling (24 h, RT)
-
TFA cleavage
Yields reach 65% with ≥95% purity (HPLC).
Optimization Challenges
Stereochemical Control
The thiazinan ring introduces two stereocenters. X-ray crystallography confirms the cis-axial–axial orientation of H atoms at C25 and C27 (Figure 1). Microwave-assisted synthesis at 150°C improves diastereomeric ratio to 9:1.
Maleimide Side Reactions
Early attempts using N-aryl maleimides led to thiopyrano[2,3-d]thiazole byproducts (up to 32%). Switching to cyanoacetylene dienophiles suppressed this pathway.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Reaction Volume | 500 mL | 2000 L |
| Cooling Rate | 5°C/min | 1°C/min |
| Crystallization | Batch | Continuous |
| Overall Yield | 72% | 68% |
Transitioning to manufacturing requires:
-
Replacing DCM with EtOAc for safety
-
Implementing inline IR for reaction monitoring
-
Switching from column chromatography to antisolvent crystallization
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling using:
-
Ir(ppy)₃ catalyst
-
Blue LEDs (450 nm)
-
DIPEA as sacrificial reductant
Reduces reaction time from 16 h to 45 min, maintaining 70% yield.
Biocatalytic Approaches
Lipase CA (Candida antarctica) catalyzes the amide bond formation in:
-
Phosphate buffer (pH 7.5)
-
35°C, 24 h
-
58% yield, enantiomeric excess >99%
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. Studies have focused on their mechanisms of action against various cancer cell lines. For instance, preliminary findings suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the thiazinan moiety is believed to play a crucial role in enhancing this activity.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. Its ability to modulate neuroinflammatory pathways suggests it may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Optimizing reaction conditions is essential for maximizing yield and purity.
Case Study 1: Anticancer Mechanisms
A study published in a peer-reviewed journal examined the effects of the compound on breast cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in anticancer therapies.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers tested the compound against various bacterial strains. The findings indicated that it exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use as a new antibiotic agent.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with enzymes or receptors, modulating their activity. For example, the thiazinane ring may interact with sulfur-containing enzymes, while the pyrazole and pyrrole rings can bind to other protein targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Pyrazole-Sulfonamide Derivatives ():
Compounds such as 3-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide (1) share the pyrazole-4-carboxamide scaffold but differ in substituents. For example:
- Sulfonamide vs. Thiazinan Dioxide : Compound 1 has a pyridinyl sulfonamide group, while the target compound replaces this with a 1,2-thiazinan-2-yl-1,1-dioxide. The thiazinan dioxide introduces a six-membered sulfur-containing ring, which may enhance solubility or alter electronic properties compared to sulfonamides .
- Biological Activity : Compound 1 and its analogs induce apoptosis in colon cancer cells, suggesting that the pyrazole-carboxamide scaffold is critical for targeting cellular pathways. The target compound’s pyrrole and thiazinan groups could modulate specificity or potency .
Antimalarial Pyrazole Derivatives (–5): Compounds 9a-j (e.g., 5-((arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide) feature a morpholino ring (3-oxomorpholino) instead of thiazinan dioxide. Key differences include:
- Morpholino vs.
- Substituent Effects : The methylthio group in 9a-j is absent in the target compound, which instead has a pyrrole. Pyrrole’s aromaticity may enhance π-π stacking interactions in biological targets .
Functional Group Analysis
Biological Activity
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structural features, including a thiazinan moiety and a pyrazole core. The compound's molecular formula is , with a molecular weight of approximately 399.5 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structural composition of this compound includes:
- Thiazinan Ring : Known for its diverse biological activities.
- Pyrazole Core : Associated with various pharmacological effects.
- Carboxamide Group : Enhances solubility and bioactivity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |
| Anti-inflammatory | Reduces inflammation in experimental models. |
| Analgesic | Provides pain relief comparable to established analgesics. |
| Antitumor | Shows potential in inhibiting tumor cell proliferation. |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can bind to receptors that mediate pain and inflammatory responses.
Studies have shown that thiazine derivatives often exhibit significant inhibition of nitric oxide synthases (NOS), which play a crucial role in inflammation .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Study 1: Antimicrobial Activity
A study focused on the synthesis and evaluation of thiazine derivatives found that compounds with similar structures demonstrated significant antibacterial and antifungal properties. The results indicated a minimum inhibitory concentration (MIC) effective against common pathogens such as E. coli and Candida albicans.
Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, the compound exhibited a notable reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
Study 3: Antitumor Activity
Research conducted on pyrazole derivatives revealed that this compound could inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Thiazinan ring formation : Sulfur oxidation to introduce the 1,1-dioxido group .
- Pyrazole-pyrrole coupling : Use of K₂CO₃ in DMF for nucleophilic substitution (e.g., attaching 1H-pyrrol-1-yl) .
- Optimization : Reaction temperature (e.g., 60–80°C for cyclization) and pH control (neutral to slightly basic) to minimize side products .
- Validation : Thin-layer chromatography (TLC) and HPLC monitor reaction progress .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl group at pyrazole-N, thiazinan-dioxido resonance) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 427.12) .
- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 62.1%, H: 5.2%, N: 16.3%) .
Q. What purification strategies are effective for isolating high-purity batches?
- Methodology :
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) .
- Recrystallization : Ethanol/water mixtures improve crystalline purity .
- Purity criteria : ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) correlate with its pharmacological profile?
- Methodology :
- Substituent modification : Compare analogs with varying pyrrole/thiazinan substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess binding affinity .
- Biological assays : IC₅₀ values in enzyme inhibition (e.g., factor Xa) or cell-based models (e.g., anti-inflammatory activity) .
- Key finding : The 1,1-dioxido-thiazinan group enhances solubility and target engagement vs. non-oxidized analogs .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response curves : Validate efficacy thresholds (e.g., EC₅₀ vs. non-monotonic responses) .
- Protein binding assays : Measure free fraction in plasma to adjust for bioavailability differences .
- Example : Discrepancies in cytotoxicity (CC₅₀) may arise from assay conditions (e.g., serum-free vs. serum-containing media) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
